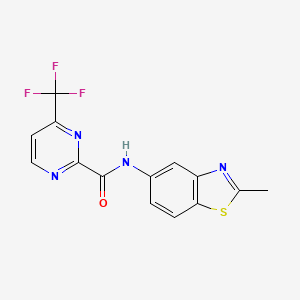![molecular formula C17H23N5O3S B15117502 4-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5,6-dimethylpyrimidine](/img/structure/B15117502.png)
4-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5,6-dimethylpyrimidine is a complex organic compound that features a unique combination of heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5,6-dimethylpyrimidine involves multiple steps, starting with the preparation of the core structures. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The sulfonyl group is introduced using sulfonyl chlorides, such as 1H-imidazole-4-sulfonyl chloride . The final assembly of the compound involves the coupling of these intermediates under controlled conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Common Reagents and Conditions
Oxidation: Reagents such as tert-butyl hydroperoxide (TBHP) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction of the sulfonyl group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions on the pyrimidine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the sulfonyl group can yield sulfides.
Applications De Recherche Scientifique
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism by which 4-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5,6-dimethylpyrimidine exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the sulfonyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate the activity of enzymes and receptors, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole-4-sulfonyl chloride: This compound shares the imidazole and sulfonyl functional groups but lacks the additional complexity of the pyrimidine and cyclopentane rings.
4-Methyl-1H-imidazole-2-carboxaldehyde: Another imidazole derivative, this compound has different substituents and lacks the sulfonyl group.
Uniqueness
4-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5,6-dimethylpyrimidine is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H23N5O3S |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
3a-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]-2-(1H-imidazol-5-ylsulfonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C17H23N5O3S/c1-12-13(2)19-11-21-16(12)25-9-17-5-3-4-14(17)7-22(8-17)26(23,24)15-6-18-10-20-15/h6,10-11,14H,3-5,7-9H2,1-2H3,(H,18,20) |
Clé InChI |
VQYOLJIWQWTFSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN=C1OCC23CCCC2CN(C3)S(=O)(=O)C4=CN=CN4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B15117421.png)

![1-Benzoyl-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B15117435.png)
![6-[4-(2-tert-butyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine](/img/structure/B15117437.png)
![1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B15117438.png)
![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B15117442.png)
![5-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile](/img/structure/B15117444.png)
![3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15117450.png)
![3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B15117455.png)
![5-Bromo-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B15117460.png)
![4,5-dimethyl-6-({2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B15117463.png)
![4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-ethyl-5-fluoropyrimidine](/img/structure/B15117465.png)
![2-cyclopropyl-1-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B15117471.png)
![4-cyclopropyl-1-methyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15117472.png)
